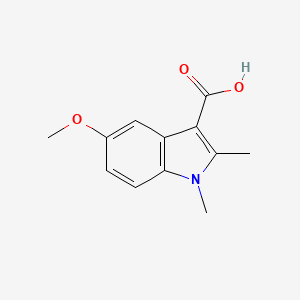

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-methoxy-1,2-dimethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-11(12(14)15)9-6-8(16-3)4-5-10(9)13(7)2/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUBRYYKCHYVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351723 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105909-93-1 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways contribute to the compound’s diverse biological activities.

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability.

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

This suggests that they could be valuable for the treatment of various conditions and the development of new therapeutic agents.

Actividad Biológica

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (5MICA) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Overview of 5-MICA

5MICA is an indole derivative characterized by its methoxy and dimethyl substitutions. Indole compounds are known for their wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. The unique structural features of 5MICA contribute to its interaction with various biological targets.

The biological activity of 5MICA is primarily mediated through its interaction with multiple receptors and enzymes:

- Receptor Binding : 5MICA exhibits high affinity for several receptors involved in neurotransmission and cell signaling pathways.

- Enzyme Interaction : It has been shown to inhibit enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are crucial in the metabolism of tryptophan and the production of serotonin.

- Cell Cycle Modulation : In cancer cell lines, 5MICA induces G1 phase arrest, inhibiting cell proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5MICA:

- Oxidative Stress Reduction : Compounds derived from 5MICA demonstrated significant protection against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) by modulating inflammatory pathways and reducing lipid peroxidation .

- MAO-B Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. This inhibition is associated with enhanced neuronal survival under stress conditions .

Antimicrobial Activity

5MICA exhibits promising antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

- Fungal Activity : The compound also displays antifungal effects against Candida species, contributing to its potential as a therapeutic agent in treating infections .

Table 1: Summary of Biological Activities of 5MICA

Case Study: Neuroprotective Properties

In a study examining the neuroprotective effects of 5MICA derivatives, it was found that certain hydroxylated derivatives exhibited superior protection against hydrogen peroxide-induced toxicity in SH-SY5Y cells. These compounds were able to maintain cellular viability significantly better than controls, highlighting the therapeutic potential of 5MICA in neurodegenerative conditions .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of synthesized indole derivatives based on 5MICA. The results indicated that specific derivatives had low MIC values against MRSA, suggesting their potential use as alternative treatments for antibiotic-resistant infections .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- IUPAC Name : 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

- Solubility : Slightly soluble in chloroform and DMSO

The compound features a methoxy group and dimethyl substitutions, which influence its biological activities and reactivity.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antiviral Activity : Research indicates that indole derivatives, including this compound, exhibit antiviral properties, making them candidates for further investigation in viral disease treatment .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotection

Recent studies have highlighted the neuroprotective effects of indole derivatives:

- Neuroprotective Mechanisms : A study on hydrazone hybrids derived from 5-methoxy-indole carboxylic acid revealed their ability to protect neuronal cells from oxidative stress-induced damage. The compounds exhibited low toxicity and significant neuroprotective effects against neurotoxicity models .

- MAO-B Inhibition : The derivatives showed increased inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. This suggests potential use in treating neurodegenerative conditions .

Biological Pathway Studies

The compound is utilized in studying biological pathways involving indole derivatives:

- Signal Transduction : Its interaction with various receptors allows researchers to explore its role in cellular signaling pathways, particularly those associated with inflammation and immune responses .

Case Studies

Several case studies have focused on the therapeutic applications of indole derivatives:

Head and Neck Cancer Model

A study demonstrated that certain indole-based compounds could inhibit tumor growth significantly more than standard treatments. This highlights the potential of this compound in oncology research.

Inflammation Models

Research involving animal models indicated that indole derivatives reduced inflammation markers effectively when compared to control groups. This suggests their utility in developing anti-inflammatory therapies.

Análisis De Reacciones Químicas

Substitution Reactions

The indole ring undergoes electrophilic substitution due to its aromatic system. Key examples include:

Bromination

Bromination occurs at position 6 of the indole ring using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS in CCl₄ | Reflux, 5 hours | 6-Bromo-5-methoxy-1,2-dimethylindole-3-carboxylic acid | 54% |

This reaction demonstrates regioselectivity, with bromination occurring at the electron-rich para position relative to the methoxy group.

Methylation

The carboxylic acid group can undergo esterification. For example, treatment with dimethyl sulfate in basic dioxane yields the methyl ester derivative:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimethyl sulfate, NaOH | Dioxane, 20°C, 2 hours | Methyl 5-methoxy-1,2-dimethylindole-3-carboxylate | 94% |

Oxidation

The methyl groups on the indole ring or the methoxy group may undergo oxidation under strong conditions (e.g., CrO₃ or KMnO₄), though direct experimental data is limited. Theoretical pathways suggest:

-

Oxidation of methyl to carboxyl groups.

-

Demethylation of the methoxy group to hydroxyl derivatives.

Derivatization for Biological Activity

Derivatives of this compound exhibit enhanced bioactivity. For instance:

-

Hydroxylation : Introducing hydroxyl groups at positions 2 and 3 improves antioxidant capacity and neuroprotective effects .

-

Hybridization : Combining with indole-3-propionic acid derivatives enhances MAO-B inhibition, relevant for neurodegenerative disease treatment .

Reactivity Comparison

A comparative analysis of substituent effects on reaction outcomes:

| Position Modified | Reaction Type | Reactivity Trend |

|---|---|---|

| C-3 (Carboxylic acid) | Esterification | High yield under mild basic conditions |

| C-6 (Bromination) | Electrophilic substitution | Regioselective due to methoxy directing |

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- CAS Registry Number : 105909-93-1

- SMILES Notation: COc1ccc2c(c1)c(C(=O)O)c(C)n2C

Structural Features :

This compound belongs to the indole-carboxylic acid family, characterized by a bicyclic indole scaffold substituted with a methoxy group at position 5, methyl groups at positions 1 and 2, and a carboxylic acid at position 2. Its structural uniqueness lies in the electron-donating methoxy group and steric effects from the dimethyl substitution, which influence reactivity, solubility, and biological interactions .

Applications :

Primarily utilized in pharmacological research as a synthetic intermediate for bioactive molecules. For example, indole-3-carboxylic acid derivatives are often screened for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties of this compound with related compounds:

Key Observations :

Positional Isomerism: The 5-methoxy derivative (target compound) vs. 7-methoxy analog (CAS 128717-77-1) demonstrates how methoxy placement alters electronic effects. Hydroxy vs. Methoxy: Replacing methoxy with hydroxy (CAS 25888-01-1) introduces hydrogen-bonding capacity, affecting solubility and biological activity. For instance, hydroxy-substituted indoles often exhibit stronger interactions with enzymes or receptors .

Ester vs. Acid Functionality: Ethyl 5-methoxyindole-2-carboxylate (C₁₂H₁₃NO₃) shares the same molecular weight as the target compound but features an ester group at position 2. This modification reduces polarity, enhancing lipid solubility and bioavailability, making it preferable for prodrug designs .

Pharmacological and Industrial Relevance

Biological Activity :

- The target compound’s dimethyl and methoxy groups confer rigidity, enhancing binding to hydrophobic enzyme pockets. In contrast, the hydroxy analog (CAS 25888-01-1) shows broader antimicrobial activity due to its polar hydroxyl group .

- Ethyl ester derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) are hydrolyzed in vivo to active acids, serving as prodrugs with delayed release profiles .

Industrial Use :

- The 5-hydroxy derivative is prioritized in industrial settings for cost-effective bulk synthesis, while the 7-methoxy compound is niche, used in specialty antibiotic intermediates .

Métodos De Preparación

Esterification and Methylation Routes

One commonly reported approach begins with 5-methoxyindole-3-carboxylic acid or its methyl ester derivative. The synthesis involves:

Fischer Esterification: The carboxylic acid is esterified using methanol and an acid catalyst such as sulfuric acid to form methyl 5-methoxy-1H-indole-3-carboxylate. This step facilitates further transformations by increasing solubility and reactivity.

Methylation: Methylation at N-1 and C-2 positions can be achieved via alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions (e.g., sodium hydride in DMF). Temperature control (0–25°C) is critical to avoid over-alkylation or side reactions.

Hydrolysis: The methyl ester intermediate can be hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid, yielding 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

Direct Carboxylation and Functional Group Introduction

Alternative synthetic routes involve direct carboxylation of the indole nucleus or its derivatives:

Starting from 5-methoxyindole, selective methylation at N-1 and C-2 is performed first, followed by directed lithiation and carbonation to install the carboxyl group at position 3.

Use of substituted indole-3-carboxylic acids as starting materials allows for regioselective methylation and methoxylation steps to achieve the target compound.

One-Pot Catalytic Cyclization Methods

Recent patent literature describes catalytic one-step reactions involving indole-3-carboxylic acid derivatives and substituted o-phenylenediamines under high temperature (50–200°C) in solvents such as diphenyl ether or ethylene glycol, with acid catalysts like polyphosphoric acid or glacial acetic acid. Although these examples focus on benzimidazole derivatives, similar conditions may be adapted for indole carboxylic acid derivatives to streamline synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fischer Esterification | Methanol, H2SO4 (catalytic) | Reflux (~65°C) | 3–6 hours | 80–90 | Esterification of carboxylic acid |

| N- and C-Methylation | Methyl iodide, NaH, DMF | 0–25°C | 2–4 hours | 70–85 | Controlled to prevent over-alkylation |

| Ester Hydrolysis | NaOH or HCl aqueous solution | 25–80°C | 2–5 hours | 85–95 | Converts ester back to acid |

| Catalytic One-Pot Reaction | Indole-3-carboxylic acid, o-phenylenediamine, polyphosphoric acid | 150–190°C | 3–6 hours | 78–83 | Possible adaptation for indole derivatives |

Analytical Characterization During Preparation

NMR Spectroscopy: ^1H NMR and ^13C NMR confirm substitution patterns. For example, methoxy protons appear around δ 3.7–3.9 ppm, methyl groups at N-1 and C-2 show singlets near δ 2.0–2.5 ppm, and aromatic protons display characteristic splitting patterns.

Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected m/z for C13H15NO3 is 233.263 g/mol) and molecular ion peaks.

Melting Point and Purity: Melting point determination and HPLC analysis (C18 column, UV detection at 254 nm) assess purity (>95%) and crystallinity.

Summary of Key Research Findings

The esterification-methylation-hydrolysis sequence is the most established method for preparing this compound, providing good yields and scalability.

Catalytic one-pot methods involving high-temperature reactions with acid catalysts offer promising routes for related indole derivatives, potentially reducing synthesis steps.

Reaction parameters such as temperature, molar ratios, and catalyst choice critically influence yield and purity.

Q & A

Q. Critical Considerations :

- Reagent Purity : Impurities in starting materials (e.g., indole derivatives) can lead to side reactions. Use HPLC-pure reagents where possible .

- Temperature Control : Exothermic reactions during cyclization require precise thermal management to avoid decomposition.

- Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., as an ethyl ester) may improve reaction efficiency .

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) for this compound?

Advanced Research Question

Discrepancies in literature data often arise from differences in purity, crystallization solvents, or analytical methodologies. Resolution strategies include:

- Purity Assessment : Use HPLC (>98% purity) or elemental analysis to verify sample integrity .

- Standardized Conditions : Replicate experiments under controlled conditions (e.g., identical solvent systems for melting point determination) .

- Cross-Validation : Compare NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data with certified reference standards. For example, HRMS exact mass should match 219.1008 (calculated for C₁₂H₁₃NO₃) .

Example : If conflicting NMR shifts are reported, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments using internal standards like TMS .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for carboxylic acid) are essential for structural confirmation .

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and O-H (carboxylic acid) bands (~2500–3300 cm⁻¹) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving disorder in the methoxy or methyl groups .

Advanced Tip : For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, employ 2D experiments (COSY, HSQC) to assign stereochemistry .

How should researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of substituents on this indole scaffold?

Advanced Research Question

- Systematic Substituent Variation : Modify the methoxy, methyl, or carboxylic acid groups and assess changes in bioactivity (e.g., enzyme inhibition, receptor binding).

- Key Parameters :

- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., IC₅₀ determination) and molecular docking studies to identify critical interactions .

What methodological challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Advanced Research Question

- Disorder in Methyl/Methoxy Groups : Flexible substituents may exhibit rotational disorder. Apply restraints (e.g., DFIX, SIMU) in SHELXL to model plausible conformations .

- Twinning : If crystals are twinned, use the TWIN command in SHELXL and validate results with the R₁ factor (<5% for high-quality data) .

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve hydrogen bonding networks involving the carboxylic acid group .

How can analytical methods (e.g., HPLC, LC-MS) be validated for quantifying this compound in complex matrices?

Advanced Research Question

- Calibration Standards : Use certified reference material (CRM) to prepare a linear range (e.g., 0.1–100 µg/mL) with R² >0.999 .

- Matrix Effects : Spike recovery tests in biological fluids (e.g., plasma) to assess interference. Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) to improve separation .

- Cross-Validation : Confirm LC-MS results with HRMS (exact mass 219.1008) and compare retention times with published methods .

What are the best practices for handling and storing this compound to ensure stability in long-term studies?

Basic Research Question

- Storage Conditions : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the methoxy group .

- Solubility Considerations : Use DMSO for stock solutions (stable for 6 months at –80°C) but avoid repeated freeze-thaw cycles .

- Degradation Monitoring : Regular HPLC analysis to detect hydrolysis of the carboxylic acid group or demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.